molecular formula C12H10F4N2O4 B4550177 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone

Cat. No.: B4550177
M. Wt: 322.21 g/mol
InChI Key: ZYBXOYWLDBBKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a phenyl ring substituted with dihydroxy groups

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on enzymes, receptors, and other cellular components.

Medicine

In medicine, 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is being explored for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, making it a potential treatment for various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of difluoromethyl and hydroxy groups. The phenyl ring with dihydroxy substitutions is then attached to the pyrazole ring through a methanone linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and linkages are achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The difluoromethyl groups can be reduced to form methyl groups.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The difluoromethyl and hydroxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes, receptors, and other proteins by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(difluoromethyl)-5-hydroxy-2,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3,5-bis(difluoromethyl)-5-hydroxy-2,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3,5-bis(difluoromethyl)-5-hydroxy-2,5-dihydro-1H-pyrazol-1-ylmethyl]-2-furyl)methanone

Uniqueness

The uniqueness of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific substitution pattern and the presence of both difluoromethyl and hydroxy groups This combination of functional groups imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O4/c13-9(14)7-4-12(22,11(15)16)18(17-7)10(21)6-2-1-5(19)3-8(6)20/h1-3,9,11,19-20,22H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXOYWLDBBKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=C(C=C(C=C2)O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone
Reactant of Route 2
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone
Reactant of Route 3
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone
Reactant of Route 4
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone
Reactant of Route 6
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dihydroxyphenyl)methanone

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